molecular formula C19H15N3O6 B11487901 4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Katalognummer: B11487901
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: QHEDPQYRFGUOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.

    Cyclization to form the pyran ring: This step often involves the use of aldehydes and active methylene compounds under basic conditions.

    Functional group modifications: Introduction of hydroxy, methoxy, and nitro groups can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated, alkylated, or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme inhibition: Potential inhibitor of enzymes due to its structural features.

Medicine

    Drug development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-AMINOPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both hydroxy and methoxy groups on one aromatic ring and a nitro group on the other makes 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C19H15N3O6

Molekulargewicht

381.3 g/mol

IUPAC-Name

4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C19H15N3O6/c1-27-15-8-10(5-6-14(15)23)13-9-16(24)28-19-17(13)18(20-21-19)11-3-2-4-12(7-11)22(25)26/h2-8,13,23H,9H2,1H3,(H,20,21)

InChI-Schlüssel

QHEDPQYRFGUOCC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.